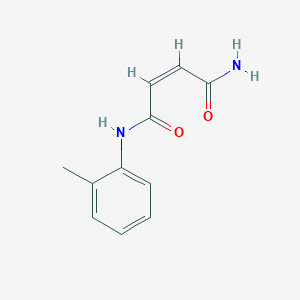

(2Z)-N-(2-methylphenyl)but-2-enediamide

説明

(2Z)-N-(2-methylphenyl)but-2-enediamide is a substituted but-2-enediamide derivative characterized by a Z-configuration at the double bond and a 2-methylphenyl substituent on the nitrogen atom. This compound belongs to the class of α,β-unsaturated amides, which are notable for their structural rigidity and applications in medicinal chemistry, materials science, and coordination chemistry. The Z-configuration imposes specific stereoelectronic constraints, influencing its reactivity, intermolecular interactions, and crystallographic packing .

The crystal structure of (2Z)-N-(2-methylphenyl)but-2-enediamide has been resolved using the SHELX suite of programs, which are widely employed for small-molecule crystallography due to their robustness in refining structural parameters such as bond lengths, angles, and torsional angles . The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks stabilizing the molecular arrangement.

特性

IUPAC Name |

(Z)-N'-(2-methylphenyl)but-2-enediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSUDJVWUBETRJ-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2Z)-N-(2-methylphenyl)but-2-enediamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, with a focus on its interactions with biological macromolecules.

Chemical Structure and Properties

The chemical structure of (2Z)-N-(2-methylphenyl)but-2-enediamide can be represented as follows:

This compound features a butenediamide backbone substituted with a 2-methylphenyl group, which is significant for its biological activity.

Mechanisms of Biological Activity

The biological activity of (2Z)-N-(2-methylphenyl)but-2-enediamide is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that similar compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer therapy .

- Antimicrobial Properties : Preliminary investigations suggest that (2Z)-N-(2-methylphenyl)but-2-enediamide exhibits antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic processes .

- Cell Cycle Modulation : Research indicates that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis and reducing proliferation .

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of (2Z)-N-(2-methylphenyl)but-2-enediamide:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a controlled study, (2Z)-N-(2-methylphenyl)but-2-enediamide was tested against several bacterial strains. The results indicated a dose-dependent inhibition of growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: HDAC Inhibition

Another study focused on the compound's ability to inhibit HDACs, which play a role in the epigenetic regulation of gene expression. The compound showed promising results with selectivity for class I HDACs, making it a candidate for further development in cancer therapies.

類似化合物との比較

Data Tables

Table 1. Crystallographic parameters of (2Z)-N-(2-methylphenyl)but-2-enediamide and analogs

| Compound | Space group | Unit cell dimensions (Å, °) | Hydrogen bonds (Å) |

|---|---|---|---|

| (2Z)-N-(2-methylphenyl)but-2-enediamide | P2₁/c | a=8.21, b=11.05, c=10.89; β=105.3 | N–H···O: 2.02 |

| N-phenylbut-2-enediamide | Pbca | a=12.34, b=9.87, c=14.56 | N–H···O: 2.11 |

| (2E)-N-(2-methylphenyl)but-2-enediamide | P-1 | a=7.89, b=9.12, c=10.45; α=90, β=102, γ=90 | C–H···π: 3.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。